[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
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Overview
Description
[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is an intriguing compound with diverse potential applications in chemistry, biology, medicine, and industry. Structurally, it combines the features of pyrazole, thiazole, and diazepane moieties, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone can be achieved through multi-step procedures, often starting with the preparation of individual components like the 2-methylphenyl pyrazole, thiazole, and diazepane rings. A common route might involve:
Synthesis of 2-Methylphenyl Pyrazole: : Starting from o-toluidine and reacting it with ethyl acetoacetate under reflux to form the pyrazole ring.
Formation of Thiazole Ring: : Utilizing α-haloketones and thiourea under mild conditions.
Combining Diazepane and Pyrazole Units: : This involves the condensation of the intermediate compounds, often facilitated by a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and further cyclization reactions.
Industrial Production Methods
For large-scale production, the synthesis might be optimized for higher yields and purity through the use of continuous-flow reactors, automated synthesis processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the thiazole and pyrazole rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the methanone group, reducing it to an alcohol.
Substitution: : Nucleophilic substitutions can occur at the diazepane ring, potentially leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Nucleophiles like amines or halides, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Functionalized pyrazole or thiazole derivatives.
Scientific Research Applications
[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has diverse applications:
Chemistry: : As an intermediate in organic synthesis for more complex molecules.
Biology: : Potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: : Investigated for its pharmacological properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Used in material science for the development of novel polymers or as a ligand in coordination chemistry.
Mechanism of Action
The biological effects of the compound likely involve interactions with specific molecular targets. These might include binding to enzyme active sites or receptors, leading to modulation of biochemical pathways:
Molecular Targets: : Enzymes like kinases, receptors such as GPCRs.
Pathways Involved: : Potential involvement in signal transduction pathways, inflammation pathways, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
[1-Phenylpyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
[1-(2-Chlorophenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
[1-(2-Methylphenyl)pyrazol-4-yl]-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-diazepan-1-yl]methanone
Uniqueness
What sets [1-(2-Methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone apart is its specific structural configuration, allowing unique interactions with biological targets and distinct chemical reactivity profiles.
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Properties
IUPAC Name |
[1-(2-methylphenyl)pyrazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-15-5-2-3-6-17(15)24-14-16(13-21-24)18(25)22-8-4-9-23(11-10-22)19-20-7-12-26-19/h2-3,5-7,12-14H,4,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKHJKNWUPATOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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